molecular formula C7H10ClIN2 B2602114 5-(Chloromethyl)-3-iodo-1-propylpyrazole CAS No. 2226182-82-5

5-(Chloromethyl)-3-iodo-1-propylpyrazole

Cat. No.: B2602114
CAS No.: 2226182-82-5
M. Wt: 284.53
InChI Key: JFZSMBOQJZJXLF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-iodo-1-propylpyrazole is a halogenated pyrazole derivative characterized by a chloromethyl group at position 5, an iodine atom at position 3, and a propyl substituent at position 1 of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles widely studied for their pharmacological and chemical versatility, including applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .

Properties

IUPAC Name

5-(chloromethyl)-3-iodo-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClIN2/c1-2-3-11-6(5-8)4-7(9)10-11/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSMBOQJZJXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)I)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-iodo-1-propylpyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the propyl group: The pyrazole ring is then alkylated using a propyl halide in the presence of a base.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Iodination: Finally, the iodo group is introduced through an iodination reaction, typically using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include 5-(Formyl)-3-iodo-1-propylpyrazole or 5-(Carboxyl)-3-iodo-1-propylpyrazole.

    Reduction: Products may include 5-(Chloromethyl)-3-hydro-1-propylpyrazole.

    Substitution: Products will vary depending on the nucleophile used, such as 5-(Aminomethyl)-3-iodo-1-propylpyrazole.

Scientific Research Applications

5-(Chloromethyl)-3-iodo-1-propylpyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-iodo-1-propylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and iodo groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Reactivity and Bioactivity

The structural uniqueness of 5-(Chloromethyl)-3-iodo-1-propylpyrazole lies in its halogen and alkyl substituents. Below is a comparative analysis with analogous compounds from the evidence:

Compound Name CAS Number Molecular Formula Key Substituents Reported Applications
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride 247584-10-7 C₈H₁₅ClN₄O Amino, methyl, propyl, carboxamide Phosphodiesterase (PDE) inhibition
Chlorodenafil 1058653-74-9 C₁₉H₂₁ClN₄O₃ Chloroacetyl, ethoxyphenyl, propyl PDE inhibition (structural analog of sildenafil)
Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate N/A Varies Aryl, ester, hydroxyalkyl Antitumor activity (apoptosis induction)

Key Observations :

  • Halogenation : Unlike this compound, Chlorodenafil (C19H21ClN4O3) contains a chloroacetyl group, which enhances its electrophilicity and binding to PDE enzymes . The iodine atom in the target compound may offer distinct reactivity (e.g., in cross-coupling reactions) compared to chlorine.
  • Alkyl Chain Positioning: The 1-propyl group in the target compound contrasts with the 3-propyl substituent in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride. This positional difference could influence steric interactions in enzyme binding .
  • Functional Group Diversity : Carboxamide and ester groups in analogs (e.g., compounds from ) are associated with hydrogen-bonding interactions in biological targets, whereas the chloromethyl group in the target compound may prioritize covalent bonding or prodrug activation.

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